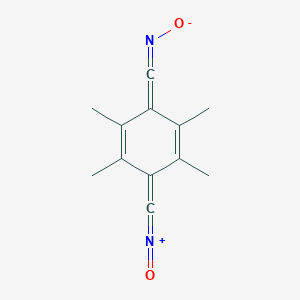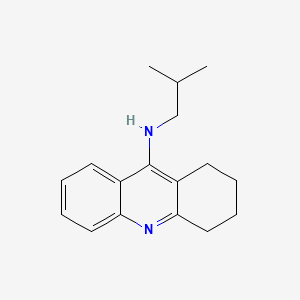
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- is a chemical compound belonging to the class of acridines. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an acridine core with a tetrahydro configuration and an N-(2-methylpropyl) substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-aminobenzonitrile in the presence of a catalyst such as zinc dichloride. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of advanced equipment and techniques is essential to maintain the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reactions typically occur under specific temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce tetrahydroacridine derivatives .
Wissenschaftliche Forschungsanwendungen
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the concentration of acetylcholine at synapses, enhancing cholinergic function. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine:
1,2,3,4-Tetrahydro-9-acridinamine hydrochloride: This derivative includes a hydrochloride group, which can affect its solubility and reactivity.
Uniqueness
The uniqueness of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)- lies in its specific substituent, which can influence its chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
34811-11-5 |
|---|---|
Molekularformel |
C17H22N2 |
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C17H22N2/c1-12(2)11-18-17-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)17/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
CPAMWTMEYKUZNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=C2CCCCC2=NC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



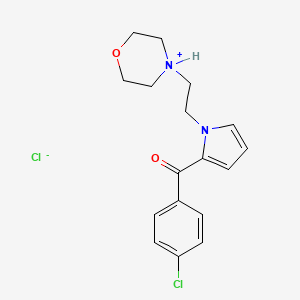
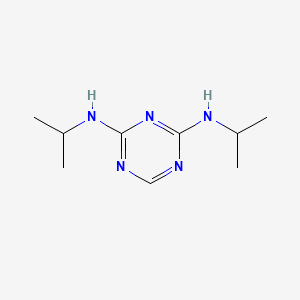

![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

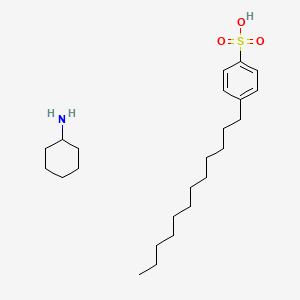
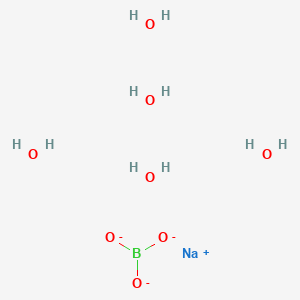
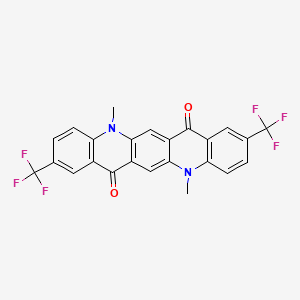

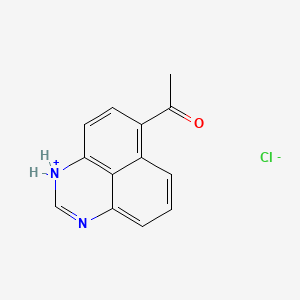
![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
